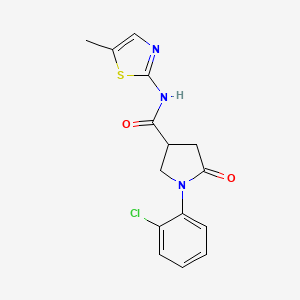

1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC9588432

Molecular Formula: C15H14ClN3O2S

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14ClN3O2S |

|---|---|

| Molecular Weight | 335.8 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C15H14ClN3O2S/c1-9-7-17-15(22-9)18-14(21)10-6-13(20)19(8-10)12-5-3-2-4-11(12)16/h2-5,7,10H,6,8H2,1H3,(H,17,18,21) |

| Standard InChI Key | AZQOOQBFTWIPGF-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |

Introduction

The compound 1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that incorporates several pharmacophores, including a thiazole ring, a pyrrolidine ring, and a chlorophenyl group. These structural elements are commonly found in compounds with diverse biological activities, such as anticonvulsant, antitumor, and antioxidant properties.

Potential Biological Activities

Compounds with similar structural features have shown promise in various biological assays:

-

Antioxidant Activity: Pyrrolidine derivatives have been identified as potent antioxidants, which could be relevant for this compound .

-

Anticonvulsant Activity: Thiazole-containing compounds have demonstrated anticonvulsant properties, suggesting potential neuroprotective effects .

-

Antitumor Activity: The presence of thiazole and other heterocyclic rings in compounds has been linked to anticancer activity .

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including condensation and cyclization processes. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Synthesis Steps:

-

Starting Materials: Typically involve chlorophenyl derivatives, thiazole precursors, and pyrrolidine-based compounds.

-

Reaction Conditions: May include acidic or basic conditions for condensation reactions.

-

Purification: Often involves chromatography techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume